N-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-4-methoxy-1,2,5-oxadiazol-3-amine
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Overview
Description
N-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-4-methoxy-1,2,5-oxadiazol-3-amine is a compound that belongs to the class of heterocyclic organic compounds. It features a pyrazole ring and an oxadiazole ring, both of which are known for their diverse biological activities and applications in various fields such as medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-4-methoxy-1,2,5-oxadiazol-3-amine typically involves the nucleophilic substitution reaction of a suitable pyrazole derivative with an oxadiazole precursor. One common method includes the reaction of 3,5-dimethyl-1H-pyrazole with a methoxy-substituted oxadiazole under basic conditions, such as using potassium hydroxide (KOH) in dimethyl sulfoxide (DMSO) as the solvent .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-4-methoxy-1,2,5-oxadiazol-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various alkyl or acyl groups.
Scientific Research Applications
N-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-4-methoxy-1,2,5-oxadiazol-3-amine has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with catalytic properties.
Biology: Investigated for its potential antimicrobial and anti-inflammatory activities.
Medicine: Explored as a potential therapeutic agent for various diseases due to its bioactive properties.
Industry: Utilized in the synthesis of advanced materials and polymers with specific properties.
Mechanism of Action
The mechanism of action of N-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-4-methoxy-1,2,5-oxadiazol-3-amine involves its interaction with specific molecular targets and pathways. The compound can bind to metal ions, forming complexes that exhibit catalytic activity. In biological systems, it may interact with enzymes or receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- N,N-bis[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-4-isopropylaniline
- 1-(3,5-dimethyl-1H-pyrazol-1-yl)-N-(furan-2-ylmethyl)methanamine
Uniqueness
N-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-4-methoxy-1,2,5-oxadiazol-3-amine is unique due to its specific combination of a pyrazole ring and an oxadiazole ring, which imparts distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes .
Properties
IUPAC Name |
N-[(3,5-dimethylpyrazol-1-yl)methyl]-4-methoxy-1,2,5-oxadiazol-3-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N5O2/c1-6-4-7(2)14(11-6)5-10-8-9(15-3)13-16-12-8/h4H,5H2,1-3H3,(H,10,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GJYAUNIMZKFPJY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CNC2=NON=C2OC)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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